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Compound of Interest

Compound Name: Capsanthin

Cat. No.: B1668288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to

characterize capsanthin, a red carotenoid pigment predominantly found in paprika. A thorough

understanding of its spectroscopic properties is crucial for its identification, purity assessment,

and the development of analytical methods for its quantification in various matrices. This

document outlines the characteristic data obtained from Ultraviolet-Visible (UV-Vis)

Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)

Spectroscopy, and provides detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing carotenoids, providing

information about the extent of the conjugated polyene system. The absorption spectrum of

capsanthin is characterized by a main absorption band in the visible region, which is

responsible for its red-orange color.

Data Presentation: UV-Vis Absorption Maxima (λmax)
The position of the maximum absorption wavelength (λmax) of capsanthin is solvent-

dependent. The fine structure of the spectrum is also a characteristic feature.
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Solvent λmax (nm) Reference

Tetrahydrofuran (THF)
Not explicitly stated, but

spectrum provided
[1]

90% Methanol 463 [2]

Not Specified 483 [3]

In the presence of ROS
Blue-shifted peaks (e.g., 341

nm, 448-463 nm)
[4]

Experimental Protocol: UV-Vis Spectroscopy of
Capsanthin
This protocol outlines the procedure for obtaining a UV-Vis spectrum of capsanthin.

Materials:

Capsanthin standard or sample extract

Spectrophotometric grade solvents (e.g., ethanol, acetone, chloroform, tetrahydrofuran)

Quartz cuvettes

Double-beam UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a dilute solution of the capsanthin sample in a suitable

solvent. The concentration should be adjusted to yield an absorbance reading within the

linear range of the instrument (typically between 0.2 and 0.8).

Instrument Blank: Fill a quartz cuvette with the same solvent used to dissolve the sample.

Place it in the reference beam path of the spectrophotometer and run a baseline correction

(autozero).

Sample Measurement: Fill a second quartz cuvette with the prepared capsanthin solution

and place it in the sample beam path.
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Spectral Acquisition: Scan the sample from approximately 200 to 800 nm.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and record the

absorbance value. The shape of the spectrum and the presence of any fine structure should

also be noted.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of capsanthin reveals the presence of hydroxyl groups, carbonyl

groups, carbon-carbon double bonds, and various C-H bonds.

Data Presentation: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Reference

3450.5 O-H stretching Alcohol [4]

3329 O-H stretching Alcohol [5]

3028 =C-H stretching Alkene [5]

2956
C-H asymmetric

stretching
-CH₃ [5]

2928.0 -CH₂- stretching Methylene group [4]

2917
C-H asymmetric

stretching
-CH₂ [5]

2867
C-H symmetric

stretching
-CH₃, -CH₂ [5]

1665 C=O stretching Conjugated ketone [5]

1639.1 C=C stretching Alkene [4]

1578 C=C stretching Polyene chain [5]

1553 C=C stretching Polyene chain [5]

1455
C-H asymmetric

bending
-CH₃ [5]

1397
C-H symmetric

bending
-CH₃ [5]

1365
C-H symmetric

bending
-CH₃ [5]

1079.8 C-O stretching Alcohol [4]

1049 C-O stretching Alcohol [5]

964
=C-H out-of-plane

bending
trans C=C [5]
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Experimental Protocol: Fourier-Transform Infrared (FT-
IR) Spectroscopy of Capsanthin
This protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet

method.

Materials:

Capsanthin standard or purified sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Hydraulic press and pellet die

FT-IR spectrometer

Procedure:

Sample Preparation: Mix approximately 1 mg of the capsanthin sample with 100-200 mg of

dry KBr powder in an agate mortar.[4]

Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer a portion of the powder to a pellet die and press it under high

pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Collection: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of

capsanthin, including the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR

are employed.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts (δ)
The following tables summarize some of the reported chemical shifts for capsanthin in CDCl₃.

Complete assignment often requires 2D NMR techniques.

¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Assignment Reference

3.99 m H-3 [6][7]

4.52 m H-3' [6][7]

¹³C NMR Data
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Chemical Shift (ppm) Assignment Reference

203.05 C-6' (Carbonyl) [6][7]

70.38 C-3' (κ-ring) [6][7]

65.13 C-3 (β-ring) [6][7]

30.27 C-17 [6]

28.74 C-16 [6]

25.88 C-17' [6]

25.08 C-16' [6]

21.63 C-18 [6]

21.32 C-18' [6]

12.96 C-20 [6]

12.93 C-20' [6]

12.84 C-19' [6]

12.79 C-19 [6]

Experimental Protocol: NMR Spectroscopy of
Capsanthin
This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of

capsanthin.

Materials:

Purified capsanthin sample

Deuterated solvent (e.g., chloroform-d, CDCl₃)

NMR tubes

High-field NMR spectrometer
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Procedure:

Sample Preparation: Dissolve a small amount of the purified capsanthin sample (typically 1-

10 mg) in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and

shimmed to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a longer

acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier

transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and

integrations of the signals are analyzed to elucidate the structure. For complete assignment,

2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.

Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the spectroscopic

characterization of capsanthin.

Sample Preparation

UV-Vis Analysis Data Processing

Start: Capsanthin Sample Dissolve in Spectrophotometric
Grade Solvent

Run Baseline Correction
(Solvent Blank)

Measure Sample Absorbance
(200-800 nm)

Determine λmax and
Analyze Spectral Shape End: UV-Vis Spectrum

Click to download full resolution via product page

Caption: Workflow for UV-Vis Spectroscopic Analysis of Capsanthin.
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Sample Preparation FT-IR Analysis Data Processing

Start: Capsanthin Sample Mix with KBr Powder Grind to a Fine Powder Press into a Pellet Acquire IR Spectrum
(4000-400 cm⁻¹)

Identify and Assign
Characteristic Bands End: IR Spectrum

Click to download full resolution via product page

Caption: Workflow for FT-IR Spectroscopic Analysis of Capsanthin.

Sample Preparation NMR Analysis Data Processing

Start: Purified Capsanthin Dissolve in Deuterated Solvent
(e.g., CDCl₃) Tune and Shim Spectrometer Acquire ¹H NMR Spectrum Acquire ¹³C NMR Spectrum Acquire 2D NMR Spectra

(COSY, HSQC, etc.) Fourier Transform FID Analyze Chemical Shifts,
Coupling Constants, and Integrations Elucidate Molecular Structure End: Assigned NMR Spectra

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of Capsanthin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668288#spectroscopic-characterization-uv-vis-ir-
nmr-of-capsanthin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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